molecular formula C7H16ClNO B6272935 rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis CAS No. 2307783-77-1

rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis

Cat. No.: B6272935
CAS No.: 2307783-77-1
M. Wt: 165.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis is a chiral piperidine derivative characterized by a hydroxylmethyl group at the 2-position and a methyl substituent at the 4-position of the piperidine ring. The compound exists as a racemic mixture (rac-) of the cis diastereomers, with the (2R,4S) configuration.

Properties

CAS No.

2307783-77-1

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

Preparation Methods

Piperidine Core Construction

The cis-2,4-disubstituted piperidine scaffold is typically synthesized via cyclization or ring-functionalization of pre-existing piperidine derivatives.

Alkylation of N-Protected Piperidines

A common approach involves alkylation of N-Boc-piperidine intermediates. For example:

  • Substrate : N-Boc-4-methylpiperidine.

  • Reagent : Methanol derivative (e.g., formaldehyde or hydroxymethylating agents).

  • Conditions : LDA (Lithium Diisopropylamide) in THF at −78°C, followed by quenching with electrophiles.

Example Reaction :

N-Boc-4-methylpiperidine+CH2OLDA, THFN-Boc-cis-2-hydroxymethyl-4-methylpiperidine\text{N-Boc-4-methylpiperidine} + \text{CH}_2\text{O} \xrightarrow{\text{LDA, THF}} \text{N-Boc-cis-2-hydroxymethyl-4-methylpiperidine}

This method achieves moderate diastereoselectivity (cis:trans ≈ 3:1) due to steric hindrance from the Boc group.

Reductive Amination

Alternative routes employ reductive amination of keto-piperidines:

  • Substrate : 4-Methylpiperidin-2-one.

  • Reagent : Sodium cyanoborohydride (NaBH3CN) in methanol.

  • Outcome : Direct formation of the cis isomer via chair-like transition states.

Hydroxymethyl Group Introduction

The hydroxymethyl group at C2 is introduced via oxidation or nucleophilic substitution :

Oxidation of 2-Methylpiperidine

  • Substrate : 2-Methyl-4-methylpiperidine.

  • Reagent : KMnO4 or RuO4 in acidic conditions.

  • Yield : 60–70% with overoxidation risks.

Grignard Addition to Piperidinones

  • Substrate : 4-Methylpiperidin-2-one.

  • Reagent : Methylmagnesium bromide (MeMgBr).

  • Stereochemistry : Chelation-controlled addition favors cis diastereomers.

Resolution of Racemates

Despite the rac designation, some protocols employ chiral auxiliaries or enzymatic resolution to isolate enantiomers:

Chiral Ligand-Assisted Hydrogenation

  • Catalyst : (S)-MeO-Biphep ligand with [Rh(cod)2]BF4.

  • Substrate : 2,4-Dimethylpyridine.

  • Outcome : Enantiomeric excess (ee) up to 96% for individual enantiomers.

Enzymatic Kinetic Resolution

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic acetate derivative.

  • Efficiency : 50% conversion with >99% ee for remaining substrate.

Hydrochloride Salt Formation

The final step involves treating the free base with HCl:

  • Conditions : 1M HCl in diethyl ether, 0°C.

  • Yield : >95% after recrystallization from ethanol/ether.

Optimization and Scale-Up Challenges

Diastereoselectivity Enhancement

  • Lewis Acid Additives : Mg(ClO4)2 improves cis selectivity to 5:1 in alkylation steps.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor transition-state organization.

Purification Techniques

  • Column Chromatography : Silica gel with EtOAc/hexane (1:4) for intermediate purification.

  • Recrystallization : Ethanol/water mixtures for final hydrochloride salt.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR (400 MHz, D2O): δ 3.72 (m, 1H, CH-OH), 3.15 (dd, 1H, CH-N), 1.85–1.45 (m, 6H, piperidine), 1.20 (d, 3H, J = 6.5 Hz, CH3).

  • HPLC : Chiralpak AD-H column, hexane/iPrOH (80:20), flow rate 1.0 mL/min.

Purity Assessment

  • LC-MS : m/z 165.7 [M+H]+ (calculated for C7H16ClNO).

  • Elemental Analysis : C 50.8%, H 9.7%, N 8.4% (theoretical: C 50.9%, H 9.8%, N 8.5%).

Comparative Data Tables

Table 1. Key Reaction Conditions for cis-2,4-Disubstituted Piperidine Synthesis

StepReagents/ConditionsYield (%)cis:trans RatioReference
AlkylationLDA, THF, −78°C653:1
Reductive AminationNaBH3CN, MeOH724:1
Grignard AdditionMeMgBr, Et2O685:1
Salt FormationHCl/Et2O95

Table 2. Catalytic Systems for Enantioselective Hydrogenation

SubstrateCatalystee (%)Reference
2,4-DimethylpyridineRh/(S)-MeO-Biphep96
α-Hydrazono phosphonatePd/Walphos ligand95

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation under controlled conditions:

  • Primary oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields rac-[(2R,4S)-4-methylpiperidin-2-yl]carbaldehyde (85% yield, 24 hr) .

  • Stronger oxidants like KMnO₄/H₂SO₄ convert the hydroxymethyl group to a carboxylic acid, forming rac-(2R,4S)-4-methylpiperidine-2-carboxylic acid (72% yield) .

Oxidizing AgentProductYield (%)Conditions
PCCAldehyde85CH₂Cl₂, RT, 24 hr
KMnO₄/H₂SO₄Carboxylic Acid720°C → RT, 6 hr

Reduction Pathways

The piperidine ring and hydroxyl group participate in reduction processes:

  • Catalytic hydrogenation (H₂, Pd/C) reduces the piperidine ring’s unsaturated analogs to saturated derivatives, retaining stereochemistry (dr > 20:1) .

  • NaBH₄ selectively reduces aldehyde intermediates back to the primary alcohol without altering stereochemistry (98% recovery) .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

  • Esterification with acetyl chloride in pyridine produces rac-[(2R,4S)-4-methylpiperidin-2-yl]methyl acetate (93% yield) .

  • Reaction with thionyl chloride generates the corresponding chloromethyl derivative, a key intermediate for further functionalization .

ReagentProductYield (%)Conditions
Acetyl ChlorideEster93Pyridine, 0°C → RT, 12 hr
SOCl₂Chloride88Reflux, 2 hr

Catalytic Asymmetric Transformations

The compound serves as a chiral building block in enantioselective syntheses:

  • Hydrogenation : Rhodium-catalyzed asymmetric hydrogenation of related piperidine derivatives achieves >99% ee using BOBPHOS ligands .

  • Hydroformylation : Tandem hydroformylation-cyclization reactions with [Rh]/BOBPHOS catalysts show high branched selectivity (b:l = 3.5:1) and diastereoselectivity (dr = 97:3) .

Comparative Reactivity with Structural Analogs

Key differences in reactivity emerge when compared to similar compounds:

CompoundFunctional GroupUnique Reactivity
rac-[(2R,4S)-4-Methylpiperidin-2-yl]methanol-CH₂OHForms stable hemiacetal intermediates under acidic conditions
4-Methylpiperidine-HLacks hydroxyl-driven oxidation pathways
(S)-N-Methylpiperidine-CH₃Reduced nucleophilicity compared to hydroxyl-bearing analogs

Mechanistic Insights

  • Steric Effects : The cis-4-methyl group creates steric hindrance, slowing reactions at the 2-position hydroxyl by 30–40% compared to trans-isomers .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance substitution rates by stabilizing transition states through dipole interactions .

Scientific Research Applications

Medicinal Chemistry Applications

  • Cystic Fibrosis Treatment :
    • The compound has been investigated as a prodrug modulator for the cystic fibrosis transmembrane conductance regulator (CFTR). Research indicates that derivatives of this compound can enhance the delivery and efficacy of CFTR modulators, potentially improving treatment outcomes for cystic fibrosis patients .
  • Complement Factor B Inhibition :
    • rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride has been explored in the context of complement system modulation. It serves as a precursor for piperidinyl-indole derivatives that act as inhibitors of complement factor B, which is crucial in inflammatory responses and autoimmune diseases .
  • Neuropharmacological Studies :
    • The compound's structural properties suggest potential applications in neuropharmacology. Its interaction with neurotransmitter systems could lead to developments in treatments for neurological disorders .

Cystic Fibrosis Prodrug Development

A study focused on the synthesis of prodrugs derived from rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride demonstrated improved pharmacokinetic profiles compared to existing therapies. These compounds showed enhanced absorption and bioavailability, addressing the limitations of traditional CFTR modulators .

Inhibition of Complement Factor B

Research involving piperidinyl-indole derivatives derived from this compound highlighted its effectiveness in reducing complement activation in vitro. This inhibition was linked to decreased inflammation markers in animal models, suggesting therapeutic potential for conditions like age-related macular degeneration and other inflammatory diseases .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Cystic Fibrosis TreatmentModulation of CFTR for enhanced drug delivery
Complement Factor B InhibitionDevelopment of inhibitors for inflammatory conditions
Neuropharmacological StudiesPotential interactions with neurotransmitter systems

Mechanism of Action

The mechanism of action of rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis, involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its stereochemistry plays a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis with structurally related piperidine and pyrrolidine derivatives, focusing on molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity Applications/Notes Reference
This compound C₇H₁₆ClNO₂ 181.66 - Piperidine ring
- Cis-4-methyl, 2-hydroxymethyl substituents
- Racemic
≥95% Likely intermediate for chiral pharmaceuticals or agrochemicals
cis-1,3-dimethyl-4-phenylpiperidinol propanoate hydrochloride C₁₇H₂₆ClNO₃ 327.85 - Piperidine ring
- 4-phenyl, 1,3-dimethyl substituents
- Ester group
N/A Introduced by Roche in 1949; historical pharmaceutical use (specific indication unknown)
cis-methyl-4-hydroxypiperidine-2-carboxylate hydrochloride C₈H₁₄ClNO₃ 207.66 - Piperidine ring
- 4-hydroxy, 2-carboxylate ester substituents
Industrial Industrial-scale availability; ester group enhances solubility
[(2S,4S)-4-Fluoropyrrolidin-2-yl]methanol Hydrochloride C₅H₁₁ClFNO 155.60 - Pyrrolidine ring
- 4-fluoro, 2-hydroxymethyl substituents
N/A Fluorine substitution may improve metabolic stability; potential CNS drug candidate
rac-[(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide hydrochloride, cis C₂₀H₃₀ClN₃O₂ 352.90 - Cyclohexane-carboxamide core
- Piperidine-derived aminooxane substituent
≥95% Complex structure suggests use in targeted drug delivery or enzyme inhibition

Key Comparative Insights:

Structural Complexity: The target compound is simpler compared to derivatives like rac-[(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide hydrochloride, cis, which incorporates a bulky cyclohexane-carboxamide moiety.

Functional Group Effects: The hydroxylmethyl group in the target compound contrasts with the carboxylate ester in cis-methyl-4-hydroxypiperidine-2-carboxylate hydrochloride, which may confer higher solubility in polar solvents .

Stereochemical Considerations: Unlike the racemic target compound, cis-1,3-dimethyl-4-phenylpiperidinol propanoate hydrochloride (Roche) was marketed as a single stereoisomer, highlighting the pharmaceutical industry’s preference for enantiopure compounds .

Industrial Availability :

  • The target compound and cis-methyl-4-hydroxypiperidine-2-carboxylate hydrochloride are both available at industrial scale, suggesting utility in high-throughput synthesis pipelines .

Biological Activity

rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis (CAS: 2044705-63-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C7_7H16_{16}ClN\O
  • Molecular Weight : 165.66 g/mol
  • Structure : The structure features a piperidine ring substituted with a hydroxymethyl group and a methyl group at specific positions.

Research indicates that rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride may exert its biological effects through modulation of various receptor systems. Specifically, it has been studied for its interactions with:

  • G Protein-Coupled Receptors (GPCRs) : These receptors are crucial in mediating cellular responses to hormones and neurotransmitters. The compound's structural analogs have shown affinity for certain GPCRs, potentially influencing signaling pathways associated with pain and inflammation .

Antinociceptive Effects

Studies have demonstrated that rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride exhibits significant antinociceptive properties. In animal models, the compound has been shown to reduce pain responses, suggesting potential applications in pain management therapies.

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. Research indicates that it may help mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

Case Studies

  • Cystic Fibrosis Modulation : In a study focusing on cystic fibrosis (CF), derivatives of this compound were explored as prodrugs aimed at enhancing CFTR modulation. The findings suggest that such compounds could improve therapeutic outcomes for CF patients by increasing drug exposure levels .
  • Cancer Treatment Potential : Recent investigations have highlighted the potential of this compound in cancer therapies. Its ability to interact with specific molecular targets involved in tumor growth presents opportunities for developing new anticancer agents .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntinociceptiveGPCR modulation
NeuroprotectiveReduces oxidative stress
Cystic Fibrosis ModulationCFTR modulation
Anticancer PropertiesTargeting tumor growth pathways

Q & A

Q. Q. Why do NMR spectra of cis-isomers sometimes show unexpected splitting patterns?

  • Methodology :
  • Investigate dynamic effects (e.g., ring puckering) via variable-temperature NMR (25–60°C). Use 2D EXSY to detect conformational exchange .

Tables for Key Data

Property Typical Values Method Reference
Melting Point180–185°C (dec.)DSC
Solubility (H₂O)50–60 mg/mL (25°C)Shake-flask
Purity (HPLC)>98%C18 column, 254 nm
Enantiomeric Excess>99% cisChiral HPLC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.